Boc-PEG8-Boc

PROTAC linker length optimization ternary complex stability

Select Boc-PEG8-Boc to optimize your targeted protein degradation and ADC payload delivery. This homobifunctional, monodisperse PEG8 spacer (MW 598.72 g/mol, LogP 0.7) uniquely balances conformational flexibility for inducing ternary complexes with a hydrophilicity profile (tPSA 136 Ų) that minimizes high-DAR ADC aggregation. The Boc-protected carboxyl termini enable orthogonal, sequential deprotection and functionalization for building systematic bioconjugate libraries. Based on evidence that PEG8 length can enhance ternary complex residence time by an order of magnitude and provide a critical solubility advantage over shorter PEG4 or non-PEGylated linkers, this linker is an essential variable for successful screening and formulation. Standard international B2B shipping is available for researchers prioritizing pharmacokinetic safety margins and degradation efficiency.

Molecular Formula C28H54O13
Molecular Weight 598.7 g/mol
Cat. No. B11829102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-PEG8-Boc
Molecular FormulaC28H54O13
Molecular Weight598.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C
InChIInChI=1S/C28H54O13/c1-27(2,3)40-25(29)23-38-21-19-36-17-15-34-13-11-32-9-7-31-8-10-33-12-14-35-16-18-37-20-22-39-24-26(30)41-28(4,5)6/h7-24H2,1-6H3
InChIKeyQKDKAEGBTCSQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-PEG8-Boc: A High-Purity, Bifunctional PEG8 Linker for PROTAC and ADC Development


Boc-PEG8-Boc (CAS 1432970-18-7) is a homobifunctional polyethylene glycol (PEG) linker featuring an 8-unit oligo-ethylene glycol core terminated by tert-butyloxycarbonyl (Boc) protected carboxyl groups at both ends . The compound exhibits a molecular weight of 598.72 g/mol, a LogP of 0.7, and a topological polar surface area (tPSA) of 136 Ų, reflecting its balanced hydrophilic character . As a key component in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), Boc-PEG8-Boc provides a discrete, monodisperse spacer that can be deprotected under acidic conditions to yield free carboxylic acids for subsequent bioconjugation reactions .

Why Generic Substitution of Boc-PEG8-Boc with Shorter or Longer PEG Linkers is Not Recommended


PEG linkers of varying lengths are not interchangeable due to the critical role linker dimensions play in ternary complex formation and bioconjugate performance. In PROTACs, the optimal linker length for estrogen receptor (ER)-α targeting has been determined to be 16 atoms long, and the ideal range for many systems spans 12 to over 20 carbons . Shorter PEG linkers (e.g., PEG4) often impose a near-rigid span that may not accommodate the inter-pocket distances of certain target-ligase pairs, while excessively long PEG chains (e.g., PEG12) can introduce detrimental conformational entropy, increase polar surface area, reduce cell permeability, and risk non-specific protein entanglement [1]. In ADC applications, linker hydrophobicity is a key determinant of aggregation and plasma clearance, and the length of the PEG spacer directly modulates these parameters [2]. Therefore, selecting the appropriate PEG length—specifically the 8-unit motif—is a critical empirical decision, not a matter of convenience or availability.

Product-Specific Quantitative Evidence for Boc-PEG8-Boc: Comparative Performance in PROTAC and ADC Systems


Boc-PEG8-Boc Linker Length vs. Shorter (PEG4) and Longer (PEG12) Homologs in PROTAC Ternary Complex Formation

Boc-PEG8-Boc provides an 8-unit PEG spacer, which occupies a critical middle ground in PROTAC linker design. Compared to Boc-PEG4-Boc (4-unit) and Boc-PEG12-Boc (12-unit), the PEG8 spacer offers an optimal balance of reach and conformational control. The progression from PEG4 to PEG8 has been shown to enhance residence time in the ternary complex by an order of magnitude, directly correlating with lower cellular EC50 values [1]. While the ideal PROTAC linker length is often reported to range from 12 to over 20 carbons, the 8-unit PEG motif provides the necessary flexibility to accommodate large domain rearrangements without introducing the excessive entropy or reduced permeability associated with longer chains like PEG12 .

PROTAC linker length optimization ternary complex stability

Boc-PEG8-Boc Linker Length vs. Shorter (PEG4) and Non-PEGylated Linkers in ADC Hydrophobicity and Aggregation

In antibody-drug conjugate (ADC) development, linker hydrophobicity is a primary driver of aggregation and accelerated plasma clearance. A systematic study using cleavable pendant-type PEG linkers (PEG4, PEG8, PEG12) in DAR8-ADCs demonstrated that increasing PEG chain length progressively decreases overall conjugate hydrophobicity as measured by HIC analysis [1]. Correspondingly, stability studies showed that aggregate content decreases as PEG length increases [1]. In vitro cytotoxicity assays with ADCs containing PEG6 and PEG8 spacers exhibited the highest level of anti-proliferative activity against HER2-positive SK-BR-3 human tumor cells compared to non-PEGylated controls, confirming that the PEG8 spacer maintains effective drug release while preventing aggregation [2].

ADC hydrophobicity aggregation DAR

Boc-PEG8-Boc Linker Length vs. Shorter (PEG4) and Longer (PEG12) Linkers in ADC Pharmacokinetic Profile

Pharmacokinetic studies of DAR8-ADCs with pendant-type PEG linkers revealed that ADCs containing PEG8 and PEG12 linkers exhibited superior PK profiles compared to those with PEG4 linkers or non-PEGylated DAR4-ADCs [1]. In vivo anti-tumor activity studies demonstrated that DAR8-ADCs with PEG8 and PEG12 showed stronger efficacy, consistent with the improved PK profiles [1]. Notably, while both PEG8 and PEG12 demonstrated enhanced PK, the PEG12 ADC exhibited additional tolerability benefits with no weight loss observed [1]. A separate study on ADC clearance demonstrated that introduction of a PEG chain of four, eight, or twelve units resulted in increasingly slower non-specific cellular uptake and decreased peak payload concentrations in tissues [2].

ADC pharmacokinetics clearance tolerability

Boc-PEG8-Boc Physicochemical Properties vs. Amino-PEG8-Boc: Solubility and Synthetic Versatility

Boc-PEG8-Boc exhibits a LogP of 0.7 and a tPSA of 136 Ų, indicating a balanced hydrophilic-lipophilic profile suitable for both aqueous solubility and membrane permeability . In comparison, Amino-PEG8-Boc (a heterobifunctional analog) has a higher LogP of 1.51 and a lower tPSA of 126.16 Ų, reflecting its more hydrophobic character . The homobifunctional Boc-PEG8-Boc provides two identical Boc-protected carboxyl termini, enabling symmetric deprotection and conjugation strategies that are particularly advantageous for constructing homodimeric PROTACs or for stepwise, orthogonal functionalization when one Boc group is selectively deprotected.

PROTAC linker chemistry solubility Boc protection

Optimal Research and Industrial Application Scenarios for Boc-PEG8-Boc Based on Comparative Evidence


PROTAC Development: Optimizing Ternary Complex Formation with PEG8 Linkers

Boc-PEG8-Boc is ideally suited for PROTAC campaigns where linker length optimization is a primary variable. Based on evidence that the progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, researchers should prioritize Boc-PEG8-Boc when screening linker lengths for targets that require conformational flexibility or span larger inter-protein distances [1]. The homobifunctional Boc termini enable symmetrical incorporation into PROTAC constructs, facilitating the systematic exploration of linker length effects on degradation efficiency and selectivity .

ADC Development: Enabling High-DAR Conjugates with Reduced Aggregation and Improved PK

For ADC programs aiming to achieve drug-to-antibody ratios (DAR) of 8 or higher, Boc-PEG8-Boc-derived linkers provide a critical hydrophilicity advantage over shorter PEG4 linkers or non-PEGylated alternatives. The demonstrated reduction in conjugate hydrophobicity and aggregate content with PEG8 spacers enables the formulation of stable, high-DAR ADCs [1]. Furthermore, the improved pharmacokinetic profile and in vivo anti-tumor activity observed with PEG8-containing DAR8-ADCs make Boc-PEG8-Boc a strategic choice for developers seeking to maximize payload delivery while maintaining favorable safety margins .

Bifunctional Linker for Stepwise Bioconjugation and Library Synthesis

The homobifunctional nature of Boc-PEG8-Boc, featuring two Boc-protected carboxyl groups, provides exceptional synthetic versatility for constructing bioconjugate libraries. Researchers can leverage orthogonal deprotection strategies to sequentially functionalize the linker, enabling the attachment of distinct ligands to each terminus. This capability is particularly valuable for generating diverse PROTAC libraries where both E3 ligase ligands and target protein warheads can be systematically varied. The balanced LogP of 0.7 ensures adequate aqueous solubility for conjugation reactions while maintaining sufficient organic solubility for purification steps [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-PEG8-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.